REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:16]2[C:15](=[O:17])[NH:14][C:13](=[O:18])[N:12]([CH3:19])[C:11]=2[N:10]=[C:9]1[CH3:20])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[C:23]([O:26][CH:27]([CH3:33])[CH2:28][CH2:29][CH2:30][CH2:31][Cl:32])(=[O:25])[CH3:24]>CS(C)=O>[C:23]([O:26][CH:27]([CH3:33])[CH2:28][CH2:29][CH2:30][CH2:31][Cl:32])(=[O:25])[CH3:24].[C:23]([O:26][C@H:27]([CH3:33])[CH2:28][CH2:29][CH2:30][CH2:31][N:14]1[C:15](=[O:17])[C:16]2[N:8]([CH2:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[C:9]([CH3:20])=[N:10][C:11]=2[N:12]([CH3:19])[C:13]1=[O:18])(=[O:25])[CH3:24] |f:1.2|
|
Name
|
7-Benzyl-3,8-dimethylxanthine
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(=NC=2N(C(NC(C12)=O)=O)C)C
|
Name
|
|
Quantity
|
50.5 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
357 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(CCCCCl)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
WASH
|
Details
|
the reaction wash
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of water (50 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×75 ml)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water (2×50 ml)
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium chloride solution (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel eluting with ethyl acetate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(CCCCCl)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)O[C@@H](CCCCN1C(=O)N(C=2N=C(N(C2C1=O)CC1=CC=CC=C1)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 638 mg | |
YIELD: CALCULATEDPERCENTYIELD | 154.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:16]2[C:15](=[O:17])[NH:14][C:13](=[O:18])[N:12]([CH3:19])[C:11]=2[N:10]=[C:9]1[CH3:20])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[C:23]([O:26][CH:27]([CH3:33])[CH2:28][CH2:29][CH2:30][CH2:31][Cl:32])(=[O:25])[CH3:24]>CS(C)=O>[C:23]([O:26][CH:27]([CH3:33])[CH2:28][CH2:29][CH2:30][CH2:31][Cl:32])(=[O:25])[CH3:24].[C:23]([O:26][C@H:27]([CH3:33])[CH2:28][CH2:29][CH2:30][CH2:31][N:14]1[C:15](=[O:17])[C:16]2[N:8]([CH2:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[C:9]([CH3:20])=[N:10][C:11]=2[N:12]([CH3:19])[C:13]1=[O:18])(=[O:25])[CH3:24] |f:1.2|
|
Name
|
7-Benzyl-3,8-dimethylxanthine
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(=NC=2N(C(NC(C12)=O)=O)C)C
|
Name
|
|
Quantity
|
50.5 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
357 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(CCCCCl)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
WASH
|
Details
|
the reaction wash
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of water (50 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×75 ml)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water (2×50 ml)
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium chloride solution (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel eluting with ethyl acetate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(CCCCCl)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)O[C@@H](CCCCN1C(=O)N(C=2N=C(N(C2C1=O)CC1=CC=CC=C1)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 638 mg | |
YIELD: CALCULATEDPERCENTYIELD | 154.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |